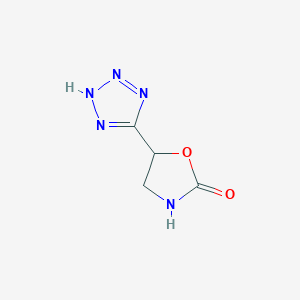

2-Oxazolidinone, 5-(1H-tetrazol-5-yl)-

Description

Significance of Oxazolidinone Scaffolds in Medicinal Chemistry and Chemical Biology

The oxazolidinone scaffold, specifically the 2-oxazolidinone (B127357) isomer, is a five-membered heterocyclic ring that has emerged as a cornerstone in modern medicinal chemistry. nih.govnih.gov Its significance was firmly established with the regulatory approval of Linezolid in 2000, the first member of this new class of synthetic antibiotics. nih.gov Oxazolidinones introduced a novel mechanism of action for antibacterial agents, inhibiting the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.gov This unique mechanism allows them to be effective against a wide spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which pose significant threats in clinical settings. nih.govnih.gov

The success of Linezolid spurred extensive research, leading to the development of second-generation oxazolidinones like Tedizolid. These newer agents often exhibit enhanced potency and modified pharmacological profiles. researchgate.net The structure-activity relationship (SAR) of the oxazolidinone core has been thoroughly investigated, revealing that the N-aryl substituent and, critically, the substituent at the C-5 position are key determinants of biological activity. nih.govscispace.comnih.gov Beyond their antibacterial prowess, oxazolidinone derivatives have been explored for a multitude of other therapeutic applications, including as antituberculosis, anticancer, and anti-inflammatory agents, highlighting the scaffold's versatility in drug discovery. nih.govbeilstein-journals.org

| Compound Name | Year of Approval | Key Pathogens Targeted | Mechanism of Action |

|---|---|---|---|

| Linezolid | 2000 | MRSA, VRE, Penicillin-resistant Streptococci | Inhibition of protein synthesis initiation (50S subunit binding) |

| Tedizolid | 2014 | MRSA, other susceptible Gram-positive bacteria | Inhibition of protein synthesis initiation (50S subunit binding) |

Role of Tetrazole Moieties as Bioisosteric Replacements in Molecular Design

In molecular design, the principle of bioisosterism—the replacement of a functional group within a molecule with another group of similar physical or chemical properties to create a new compound with similar or improved biological activity—is a fundamental strategy. The 1H-tetrazole ring is a preeminent example of a successful bioisostere, primarily serving as a metabolically stable surrogate for the carboxylic acid functional group. researchgate.netorganic-chemistry.org

This bioisosteric relationship is rooted in several key physicochemical similarities. The pKa of the N-H proton in a 5-substituted 1H-tetrazole is comparable to that of a carboxylic acid, meaning both groups exist predominantly in their anionic, deprotonated forms at physiological pH. researchgate.net This allows the tetrazolate anion to mimic the carboxylate in crucial ionic and hydrogen bonding interactions with biological targets like enzymes and receptors. Furthermore, the tetrazole ring is sterically similar to the carboxylic acid group and possesses a comparable planar, delocalized electronic system. nih.gov

A significant advantage of this replacement is the increased metabolic stability of the tetrazole ring, which is resistant to many biological transformations that carboxylic acids can undergo. organic-chemistry.org This substitution can also enhance a compound's lipophilicity, which may lead to improved absorption and bioavailability. organic-chemistry.org This strategy has been successfully employed in numerous marketed drugs, including the antihypertensive agent Losartan, where the tetrazole moiety is critical for its activity as an angiotensin II receptor antagonist.

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN4H) | Rationale for Bioisosterism |

|---|---|---|---|

| Acidity (pKa) | ~4.2–4.4 | ~4.5–4.9 | Similar acidity ensures comparable ionization state at physiological pH. researchgate.net |

| Geometry | Planar | Planar aromatic ring | Allows for similar spatial interactions with biological targets. nih.gov |

| Metabolic Stability | Susceptible to reduction and conjugation | Generally resistant to metabolic degradation | Can lead to improved pharmacokinetic profiles. organic-chemistry.org |

| Lipophilicity | Lower | Higher (as tetrazolate vs. carboxylate) | May enhance membrane permeability and oral bioavailability. organic-chemistry.org |

Rationale for Investigating the Hybrid 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- Scaffold

The rationale for designing and investigating a hybrid scaffold incorporating both a 2-oxazolidinone ring and a 5-substituted tetrazole moiety stems from a logical convergence of the well-established properties of each component. The primary goal of such a molecular architecture is to synergize the potent antibacterial pharmacophore of the oxazolidinone core with the advantageous physicochemical properties conferred by the tetrazole bioisostere.

Extensive structure-activity relationship (SAR) studies have demonstrated that the C-5 position of the oxazolidinone ring is a crucial site for modification to modulate antibacterial potency and spectrum. nih.govscispace.comnih.gov The archetypal 5-acetamidomethyl group of Linezolid is not sacrosanct; research has shown that replacing it with other functionalities, including various heterocyclic rings like 1,2,3-triazoles, can maintain or even enhance antibacterial activity. nih.gov This indicates a degree of structural tolerance at the C-5 position, opening a viable avenue for introducing a tetrazole ring.

The strategic placement of a 5-(1H-tetrazol-5-yl) group at this position serves several purposes:

Bioisosteric Mimicry: The tetrazole can act as a bioisostere for other acidic or polar functional groups that might be explored at the C-5 position, potentially engaging in key binding interactions within the ribosomal target site.

Pharmacokinetic Enhancement: By replacing a more metabolically labile group, the tetrazole could improve the metabolic stability of the entire molecule, a common objective in drug design.

The precedent for incorporating tetrazoles into advanced oxazolidinone structures already exists. The second-generation antibiotic Tedizolid features a tetrazole ring as part of its C- and D-ring system, which enables additional binding interactions within the ribosome, contributing to its enhanced potency. researchgate.net Therefore, investigating the direct attachment of a tetrazole to the C-5 position of the 2-oxazolidinone core is a rational and well-supported strategy in the search for novel antibacterial agents with potentially superior profiles.

Overview of Academic Research Trajectories for Complex Heterocyclic Systems

The exploration of complex heterocyclic systems like the 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- scaffold is emblematic of broader trends in modern chemical and biological research. The trajectory for investigating such molecules has evolved beyond traditional linear synthesis and testing, now incorporating a multidisciplinary approach to accelerate discovery and deepen understanding.

A key trajectory is the increasing reliance on computational chemistry and molecular modeling . Before synthesis is even attempted, computational tools are used to predict the physicochemical properties of novel scaffolds, model their interactions with biological targets (e.g., docking studies with the bacterial ribosome), and assess their potential for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This in silico analysis helps prioritize the most promising candidates, saving significant time and resources.

Another major research avenue is the development of novel and efficient synthetic methodologies . The construction of complex, multi-functionalized heterocyclic systems often requires innovative chemical reactions. Research focuses on creating stereoselective, high-yield, and scalable synthetic routes. Methodologies such as multicomponent reactions (MCRs), which allow for the assembly of complex products from three or more starting materials in a single step, are particularly valuable for rapidly generating libraries of diverse compounds for screening.

Finally, the concept of diversity-oriented synthesis (DOS) guides much of modern research. Instead of focusing on a single target molecule, DOS aims to create collections of structurally diverse but related compounds. This approach allows for a more comprehensive exploration of the chemical space around a core scaffold, increasing the probability of identifying molecules with desired biological activities and optimal drug-like properties. The investigation of a hybrid scaffold like 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- would likely involve the synthesis of a library of related analogues with varied substituents to build a detailed structure-activity relationship and identify lead compounds for further development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5N5O2 |

|---|---|

Molecular Weight |

155.12 g/mol |

IUPAC Name |

5-(2H-tetrazol-5-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H5N5O2/c10-4-5-1-2(11-4)3-6-8-9-7-3/h2H,1H2,(H,5,10)(H,6,7,8,9) |

InChI Key |

UMTCYKSOMRFVCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)C2=NNN=N2 |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of 2 Oxazolidinone, 5 1h Tetrazol 5 Yl Derivatives

Tautomeric Equilibrium of the 1H-Tetrazol-5-yl Group and its Chemical Implications

The 5-substituted tetrazole ring is a key structural feature, and its ability to exist in different tautomeric forms is of significant chemical importance. researchgate.net This prototropic tautomerism involves the migration of a proton between two nitrogen atoms within the same molecule.

5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.netresearchgate.net The position of this equilibrium is not fixed and is influenced by the compound's physical state, the nature of the substituent at the C-5 position, and the surrounding solvent environment. researchgate.net In solution, the 1H tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer has been found to be more stable. nih.gov The energy barrier for tautomerization can be substantial. conicet.gov.ar

The chemical implications of this tautomerism are profound. The two forms possess different physicochemical properties, including polarity and hydrogen bonding capabilities. researchgate.net The 1H-tautomer, with its N-H bond, can act as a hydrogen bond donor. In contrast, the lone pairs on the sp² hybridized nitrogen atoms in both tautomers allow them to act as hydrogen bond acceptors. researchgate.netnih.gov Specifically, interactions are most common around the N3 and N4 nitrogens of the tetrazole ring. nih.govacs.org This differential interaction capacity affects how the molecule interacts with biological targets or other molecules in its environment. The tetrazole moiety is often used as a bioisostere for carboxylic acids, and its tautomeric state can influence this mimicry. acs.orgresearchgate.net

| Feature | 1H-Tetrazole Tautomer | 2H-Tetrazole Tautomer |

|---|---|---|

| Proton Position | Proton is attached to the N1 position of the tetrazole ring. | Proton is attached to the N2 position of the tetrazole ring. |

| Predominance | Often the major form in solution and crystalline state. nih.govconicet.gov.ar | Can be the more stable form in the gas phase. nih.gov |

| Hydrogen Bonding | Can act as both a hydrogen bond donor (via N-H) and acceptor. | Primarily acts as a hydrogen bond acceptor. |

| Chemical Properties | Generally more polar. conicet.gov.ar The acidity is comparable to carboxylic acids. researchgate.net | Generally less polar. conicet.gov.ar |

Stereochemical Configuration of the 2-Oxazolidinone (B127357) Ring and its Impact on Overall Structure

The relative stereochemistry of substituents on the oxazolidinone ring, often described as syn or anti, can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Key parameters include the chemical shifts of the protons on the oxazolidinone ring and the vicinal coupling constants (³J) between them. eurjchem.comresearchgate.net The Nuclear Overhauser Effect (NOE) can also be employed to provide additional proof of the spatial proximity of substituents and thus confirm the stereochemical assignment. eurjchem.comresearchgate.net For many biologically active oxazolidinones, a specific stereochemical configuration at the C5 position is essential for their activity. nih.gov

| NMR Parameter | Application in Stereochemical Assignment | Typical Observation |

|---|---|---|

| Chemical Shifts (δ) | Differences in the chemical shifts of oxazolidinone ring protons (H4 and H5) can distinguish between diastereomers. eurjchem.comresearchgate.net | Syn and anti isomers typically exhibit distinct chemical shift values for ring protons due to different magnetic environments. |

| Vicinal Coupling Constants (³J) | The magnitude of the coupling constant between H4 and H5 (³JH4-H5) is dependent on the dihedral angle, which differs between stereoisomers. eurjchem.comresearchgate.net | Different ³J values are observed for syn and anti isomers, reflecting their distinct conformations. |

| Nuclear Overhauser Effect (NOE) | NOE experiments measure through-space interactions between protons, confirming the relative positions of substituents on the ring. eurjchem.comresearchgate.net | An NOE signal between specific protons indicates they are close in space, which helps to definitively assign the stereochemistry. |

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The unambiguous structural characterization of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- derivatives relies on a suite of advanced spectroscopic methods.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular structure. researchgate.net

COSY experiments identify proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the oxazolidinone ring and any aliphatic side chains.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of carbon signals in the ¹³C NMR spectrum. researchgate.net This is crucial for distinguishing between the various carbon atoms in the oxazolidinone and tetrazole rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This precision allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the expected atomic composition. mdpi.com This technique is essential for differentiating between compounds with the same nominal mass but different elemental formulas.

| Technique | Information Provided | Application to 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, including chemical shift, integration, and multiplicity. | Identifies protons on the oxazolidinone ring, the N-H proton of the tetrazole, and any other substituents. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the oxazolidinone. spectrabase.com | Assigns signals for the C=O group (~158 ppm), the carbons of the oxazolidinone ring, and the C5 carbon of the tetrazole ring. nih.gov |

| 2D NMR (COSY, HSQC) | Establishes connectivity between atoms (¹H-¹H and ¹H-¹³C). researchgate.net | Confirms the bonding framework of the entire molecule and assigns specific ¹H and ¹³C signals. |

| HRMS | Provides a highly accurate mass measurement to determine the elemental formula. mdpi.com | Confirms the molecular formula (e.g., C₄H₅N₅O₂) and rules out other potential structures. |

| Infrared (IR) Spectroscopy | Identifies functional groups based on their vibrational frequencies. | Shows characteristic absorptions for N-H stretching (tetrazole), C=O stretching (oxazolidinone), and C-N bonds. |

X-ray Crystallography Studies of Related Tetrazole and Oxazolidinone Structures to Elucidate Solid-State Conformations

While spectroscopic techniques provide detailed structural information in solution, X-ray crystallography offers a definitive view of the molecule's conformation and intermolecular interactions in the solid state. Although a crystal structure for the specific parent compound 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- may not be readily available, analysis of closely related structures provides valuable insights.

X-ray studies of 5-substituted 1H-tetrazoles reveal that the tetrazole ring is typically planar. nih.govmdpi.com In the solid state, these molecules often form extensive networks of intermolecular hydrogen bonds. These bonds commonly involve the acidic proton on the tetrazole ring and the nitrogen atoms (N3 and N4) acting as acceptors on adjacent molecules. nih.gov Furthermore, π–π stacking interactions between the aromatic tetrazole rings can also play a role in the crystal packing. nih.gov

Similarly, crystal structures of oxazolidinone-containing compounds confirm the geometry of the five-membered ring. The planarity and the orientation of substituents are precisely determined. In derivatives with multiple ring systems, the twist angle between the rings is a key conformational parameter that can be accurately measured. mdpi.com These solid-state data are crucial for understanding packing forces and predicting the conformations that might be relevant in other condensed phases.

| Structural Feature | Observation from X-ray Crystallography of Related Compounds | Reference |

|---|---|---|

| Tetrazole Ring Geometry | The five-membered ring is generally planar. | mdpi.com |

| Intermolecular Interactions | Formation of hydrogen bonds between the N-H of one molecule and the N3 or N4 atoms of an adjacent molecule. | nih.gov |

| π–π Stacking | Parallel or T-shaped π–π interactions between tetrazole or other aromatic rings can be observed in the crystal lattice. | nih.gov |

| Ring Twisting | In molecules containing multiple ring systems (e.g., tetrazole and a phenyl ring), there is often a measurable twist angle between the planes of the rings. | mdpi.com |

| Bond Lengths and Angles | Provides precise measurements of all bond lengths and angles, confirming the expected geometry. | mdpi.com |

Structure Activity Relationship Sar and Scaffold Modification Studies on 2 Oxazolidinone, 5 1h Tetrazol 5 Yl

Design Principles for Systematically Varying Substituents on the Oxazolidinone and Tetrazole Rings

The systematic modification of the 2-Oxazolidinone (B127357), 5-(1H-tetrazol-5-yl)- scaffold is guided by established principles derived from extensive SAR studies on the broader oxazolidinone class of antibacterial agents. nih.govresearchgate.net The primary design strategy involves the targeted variation of substituents at key positions on both the oxazolidinone and tetrazole rings to probe and optimize interactions with biological targets.

Key positions for substitution on the oxazolidinone ring include:

The N-3 position: Typically substituted with an aryl or heteroaryl ring. Modifications here are crucial for potency. For instance, early studies on oxazolidinones demonstrated the importance of a 3-(3-fluorophenyl) group for activity. nih.gov Subsequent research has shown that introducing other aryl and heteroaryl systems at this position can significantly enhance antibacterial potency. nih.gov

The C-5 position: The attachment of the tetrazole ring at this position is a key feature of the scaffold. Further modifications often focus on the substituent attached to the tetrazole ring itself, rather than altering the linkage to the oxazolidinone core. The stereochemistry at the C-5 position is critical, with the (S)-configuration being essential for the biological activity of most oxazolidinones. researchgate.net

On the tetrazole ring, systematic variations are designed to:

Modulate physicochemical properties: The tetrazole ring itself is often used as a bioisostere of a carboxylic acid, offering metabolic stability. tandfonline.com Substituents on the tetrazole can fine-tune properties like lipophilicity (log P), acidity (pKa), and hydrogen bonding capacity. cambridgemedchemconsulting.com

Explore vector space: Different substituents can explore new binding pockets within the target protein. The tetrazole moiety can act as a directing group, influencing the orientation of the molecule in the active site. researchgate.net

A primary design principle involves maintaining the core oxazolidinone pharmacophore while exploring diverse chemical space through modifications on the appended tetrazole and the N-3 aryl substituent. researchgate.net This allows for the optimization of target engagement and the improvement of drug-like properties.

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The biological activity of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- derivatives is profoundly influenced by the electronic and steric properties of their substituents. These properties govern the non-covalent interactions between the molecule and its biological target, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

Electronic Effects: The electronic nature of substituents on the N-3 aryl ring and the tetrazole moiety can significantly alter molecular interactions.

N-3 Aryl Ring: Electron-withdrawing groups, such as fluorine, on the phenyl ring at the N-3 position have been shown to be critical for the potency of many oxazolidinone antibiotics. nih.gov These groups can influence the electrostatic potential of the molecule, enhancing its binding affinity.

Steric Effects: Steric bulk and the conformation of substituents play a crucial role in determining how well the molecule fits into the binding site of its target.

C-5 Side Chain: The size and shape of the group at the C-5 position are critical. For oxazolidinone antibacterials that target the ribosome, steric hindrance between the C-5 substituent and nucleotides, such as A2503 in the 23S rRNA, can significantly reduce binding affinity and antibacterial activity. nih.gov Therefore, the 5-(1H-tetrazol-5-yl)- group must be accommodated within the binding pocket without unfavorable steric clashes.

The interplay between electronic and steric properties is complex. For example, a bulky, electron-donating group might increase van der Waals interactions but could also introduce steric clashes or unfavorably alter the electronic properties required for potent activity.

Evaluation of Bioisosteric Replacements and Scaffold Hops for Enhanced Molecular Properties

To overcome limitations of existing compounds, such as poor pharmacokinetic profiles or the emergence of resistance, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping.

Bioisosteric Replacements: Bioisosterism involves substituting one group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. The tetrazole ring itself is a classic non-classical bioisostere of the carboxylic acid group. tandfonline.combohrium.comresearchgate.net

Advantages of Tetrazole: Compared to a carboxylic acid, the tetrazole moiety generally offers increased metabolic stability, enhanced lipophilicity, and improved oral bioavailability. tandfonline.comresearchgate.net

Replacing the Tetrazole: While the tetrazole is often the desired bioisostere, it can itself be replaced by other acidic heterocycles to fine-tune properties. However, studies on other molecular systems have shown that replacing the tetrazole moiety with other potential carboxyl bioisosteres, such as 5-oxo-1,2,4-oxadiazole, can sometimes dramatically decrease binding affinity, highlighting the specific and favorable interactions of the tetrazole ring. nih.gov

Scaffold Hopping: Scaffold hopping is a more drastic modification that involves replacing the central core of a molecule with a structurally different scaffold while preserving the original biological activity. uniroma1.it This computational or synthetic strategy aims to identify novel chemotypes with improved properties, such as enhanced potency or a different intellectual property profile. uniroma1.itnamiki-s.co.jp

For the 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- framework, scaffold hopping could involve:

Replacing the Oxazolidinone Core: The 2-oxazolidinone ring, a versatile scaffold in its own right, could be replaced by other five-membered heterocyclic rings or different structural motifs that can spatially orient the key pharmacophoric elements (the N-aryl group and the C-5 side chain) in a similar fashion. nih.govrsc.org

Generating Novel Scaffolds: Computational techniques can be used to design entirely new scaffolds that mimic the pharmacophore of the original molecule. nih.gov For example, a 3D-QSAR model of known active compounds could be used to guide the design of new scaffolds, such as benzo[d]oxazol-2(3H)-one derivatives, that fit the established activity model. nih.gov

The goal of these strategies is to explore new chemical space and identify compounds with superior drug-like properties while retaining the essential molecular interactions required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics-Driven SAR Studies

Quantitative Structure-Activity Relationship (QSAR) modeling and other cheminformatics approaches are powerful computational tools used to understand and predict the biological activity of compounds based on their chemical structures. researchgate.net These methods are invaluable for rational drug design, allowing for the prioritization of synthetic targets and the elucidation of complex SAR trends.

For derivatives of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)-, QSAR studies typically involve:

Data Set Compilation: A series of synthesized analogs with their corresponding measured biological activities (e.g., Minimum Inhibitory Concentration, MIC) is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and lipophilic (e.g., log P) characteristics. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with biological activity. researchgate.netnih.gov

3D-QSAR Methods: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed understanding of SAR. nih.gov

CoMFA: In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated. The model then identifies regions in 3D space where modifications to these fields are predicted to increase or decrease biological activity. For oxazolidinone antibacterial agents, CoMFA studies have successfully created models where in vitro activity shows a strong correlation with steric, electrostatic, and lipophilic factors. nih.gov These models can then be used to guide the design of new, more potent derivatives.

Cheminformatics-driven SAR studies, often coupled with molecular docking, can provide insights into the binding mode of these compounds with their targets. nih.gov By visualizing how a molecule like 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- fits into a target's active site, researchers can rationalize observed SAR data and design new analogs with improved interactions. For instance, docking studies can reveal key hydrogen bonds or hydrophobic interactions that are critical for affinity, guiding further synthetic efforts.

Molecular Interactions and Mechanistic Investigations of 2 Oxazolidinone, 5 1h Tetrazol 5 Yl Analogues at the Biochemical Level

In Vitro Biochemical Target Identification and Validation

Analogues of 2-Oxazolidinone (B127357), 5-(1H-tetrazol-5-yl)- interact with a diverse range of biochemical targets, a versatility driven by the specific substitutions on both the oxazolidinone and tetrazole rings. The primary and most well-characterized target for antibacterial oxazolidinones is the bacterial ribosome. However, structural modifications have enabled analogues to interact with other significant cellular components.

Bacterial Ribosome: The foundational target for antibacterial oxazolidinones is the 50S subunit of the bacterial ribosome. researchgate.net These compounds are potent inhibitors of bacterial protein synthesis. nih.gov Their activity has been validated through in vitro susceptibility testing against a wide array of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov Tetrazole-oxazolidinone hybrids, such as Tedizolid, have demonstrated potent activity against these challenging pathogens. researchgate.net

T Box Riboswitch: In certain Gram-positive bacteria, a class of 4,5-disubstituted oxazolidinones, distinct from the typical 3,5-substitution pattern of antibacterial agents, has been identified as high-affinity molecular effectors of the T box transcription antitermination riboswitch. This RNA element regulates the expression of amino acid-related genes. The interaction was validated using fluorescence resonance energy transfer (FRET) binding assays.

G Protein-Coupled Receptors (GPCRs): Research has shown that N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives can act as potent agonists for G protein-coupled receptor-35 (GPR35), an orphan receptor implicated in various physiological processes. The validation of this activity was conducted using dynamic mass redistribution (DMR) assays to measure receptor activation.

The diverse targets for these analogues highlight the chemical tractability of the oxazolidinone scaffold.

| Target | Compound Class/Analogue Example | Biochemical Effect | Validation Method |

|---|---|---|---|

| Bacterial 50S Ribosome | Tedizolid (Tetrazole-oxazolidinone hybrid) | Inhibition of Protein Synthesis | Minimum Inhibitory Concentration (MIC) assays |

| T Box Riboswitch | 4,5-disubstituted oxazolidinones | Modulation of Transcription Antitermination | Fluorescence Resonance Energy Transfer (FRET) |

| GPR35 | N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | Agonism | Dynamic Mass Redistribution (DMR) assay |

Characterization of Ligand-Target Binding Modes and Molecular Recognition Processes

The efficacy of 2-oxazolidinone, 5-(1H-tetrazol-5-yl)- analogues is rooted in their specific molecular interactions within the binding pockets of their targets. X-ray crystallography and structure-activity relationship (SAR) studies have been instrumental in defining these interactions.

For antibacterial analogues targeting the ribosome, the binding site is located at the peptidyl transferase center (PTC) on the 50S subunit. researchgate.netresearchgate.net The oxazolidinone molecule positions itself in a cleft formed by several 23S rRNA nucleotides. researchgate.net Key SAR findings include:

The (S)-configuration at the C-5 position of the oxazolidinone ring is critical for antibacterial activity.

The acetamidomethyl group at the C-5 position is a common feature for potent activity, although substitutions like a hydroxymethyl group can be effective against certain resistant strains. researchgate.net

The N-phenyl ring (B-ring) and its substituents are crucial for orienting the molecule in the binding pocket.

The tetrazole ring, often acting as a bioisostere for a carboxylic acid, contributes significantly to binding. Its sp² hybridized nitrogen atoms can act as hydrogen bond acceptors, while the acidic N-H proton can serve as a hydrogen bond donor, facilitating a network of interactions. researchgate.net

In the case of Tedizolid, the addition of pyridine (B92270) and tetrazole rings enables further binding interactions within the upper region of the PTC, contributing to its enhanced potency compared to earlier oxazolidinones like Linezolid. researchgate.net

For analogues targeting the T box riboswitch, the 4,5-disubstitution pattern is key, suggesting a different binding mode compared to ribosome inhibitors. The inclusion of a basic amine in these ligands was found to significantly enhance binding affinity, indicating the importance of electrostatic interactions with the RNA backbone.

| Structural Feature | Target | Impact on Activity/Binding |

|---|---|---|

| (S)-Configuration at C-5 | Bacterial Ribosome | Essential for antibacterial potency |

| C-5 Side Chain (e.g., Acetamidomethyl, Hydroxymethyl) | Bacterial Ribosome | Modulates potency and spectrum against resistant strains |

| Tetrazole Ring | Bacterial Ribosome, GPR35 | Enhances binding affinity through hydrogen bonding and acts as a stable bioisostere |

| 4,5-Disubstitution Pattern | T Box Riboswitch | Confers high-affinity binding to the RNA target |

Studies on Allosteric Modulation and Conformational Changes Induced by Compound Binding

Binding of a ligand to its target is a dynamic process that often involves conformational adjustments in both molecules. Analogues of 2-oxazolidinone, 5-(1H-tetrazol-5-yl)- have been shown to induce such changes and, in some cases, to act as allosteric modulators.

A primary example of induced conformational change occurs upon the binding of antibacterial oxazolidinones to the ribosome. Crystallographic studies have revealed that the binding of Linezolid to the PTC stabilizes a specific nucleotide, U2585, in a unique, non-productive conformation. This induced fit prevents the correct positioning of the initiator tRNA, thereby halting protein synthesis.

Furthermore, oxazolidinone derivatives have been explicitly investigated as allosteric modulators. These molecules bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding modulates the receptor's function without directly competing with the endogenous ligand. For instance, oxazolidinone-based compounds have been developed as positive and silent allosteric modulators (PAMs and SAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

The interaction of oxazolidinone analogues with the T box riboswitch also represents a form of allosteric modulation. By binding to the antiterminator RNA element, these compounds can either stabilize it, thus enhancing gene expression, or disrupt its formation, inhibiting expression. This modulation of RNA structure and function is a key mechanism of action.

Elucidation of Molecular Mechanisms of Action (excluding physiological or therapeutic outcomes)

The molecular mechanism of a compound describes the specific biochemical steps through which it exerts its effect. For the various analogues of 2-oxazolidinone, 5-(1H-tetrazol-5-yl)-, distinct mechanisms have been elucidated.

Inhibition of Bacterial Translation Initiation: The most studied mechanism is that of antibacterial oxazolidinones. These compounds uniquely inhibit the initiation phase of bacterial protein synthesis. nih.gov By binding to the 50S ribosomal subunit at the PTC, they interfere with the formation of the 70S initiation complex. nih.govresearchgate.net Specifically, the presence of the drug prevents the N-formylmethionyl-tRNA (fMet-tRNA) from binding correctly to the A-site, thereby blocking the formation of the first peptide bond and stopping the translation process before it begins. nih.gov

Transcriptional Regulation via Riboswitch Modulation: For analogues targeting the T box riboswitch, the mechanism involves the direct modulation of mRNA structure. Binding of an enhancing compound stabilizes the antiterminator hairpin, allowing transcription to proceed through the terminator sequence. Conversely, an inhibitory compound would disrupt the antiterminator, favoring the formation of the terminator hairpin and causing premature transcription termination.

GPCR Agonism: In the case of GPR35 agonists, the molecular mechanism involves binding to the receptor and inducing a conformational change that triggers downstream intracellular signaling pathways. The tetrazole-containing analogues initiate this cascade, mimicking the effect of an endogenous ligand.

Enzyme Kinetics and Thermodynamic Analysis of Compound-Target Interactions

A quantitative understanding of ligand-target interactions is achieved through kinetic and thermodynamic analyses. While comprehensive studies detailing rate constants (k_on, k_off) and thermodynamic parameters (ΔH, ΔS) for 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- itself are not extensively reported in public literature, potency metrics from various studies provide insight into the strength of these interactions.

Potency is often reported as the minimum inhibitory concentration (MIC) for antibacterial agents, or as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) for receptor modulators and enzyme inhibitors. The equilibrium dissociation constant (K_d) is a direct measure of binding affinity. wikipedia.org These values are related to the Gibbs free energy of binding (ΔG), a key thermodynamic parameter.

Techniques like Isothermal Titration Calorimetry (ITC) can be used to directly measure the thermodynamic parameters of binding, including the binding enthalpy (ΔH), entropy (ΔS), and the association constant (K_a), from which K_d and ΔG can be calculated. nih.gov Such studies are crucial for a deeper understanding of the driving forces behind molecular recognition.

The available data demonstrate that modifications to the oxazolidinone scaffold, particularly the inclusion of a tetrazole ring, can lead to high-potency interactions with various biological targets. For example, some advanced oxazolidinone analogues exhibit MIC values well below 1 µg/mL against resistant bacterial strains, and GPR35 agonists have shown EC₅₀ values in the nanomolar range. nih.govnih.gov

| Compound Class/Analogue | Target | Potency Metric | Reported Value Range |

|---|---|---|---|

| Azabicyclic acid analogue 50 | Gram-positive bacteria | MIC | ≤ 1 µg/mL |

| Compound 18 (Pfizer) | Gram-positive bacteria | MIC | <0.06–0.25 µg/mL |

| Tedizolid | MRSA, VRE, Streptococci | MIC | 4- to 8-fold more potent than Linezolid |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | GPR35 | EC₅₀ | Down to ~40 nM |

Computational Chemistry and Cheminformatics Applied to 2 Oxazolidinone, 5 1h Tetrazol 5 Yl Research

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Tautomeric Stability (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and stability of 2-Oxazolidinone (B127357), 5-(1H-tetrazol-5-yl)- and its derivatives. semanticscholar.orgdergipark.org.trresearchgate.net These methods provide a detailed understanding of the molecule at the atomic level.

A critical aspect of the 5-(1H-tetrazol-5-yl) moiety is its potential for tautomerism. Tetrazoles generally exist in two main tautomeric forms, the 1H and 2H tautomers, which can exhibit different physicochemical properties. researchgate.netnih.gov DFT studies on related molecules, such as 1-(tetrazol-5-yl)ethanol, have been performed to investigate the potential energy surface and the relative stability of these tautomers. nih.govconicet.gov.ar Calculations using methods like B3LYP/6-311++G(d,p) have shown that while the 2H-tautomer may be more stable in the gas phase, the 1H-form is often more stable in the liquid phase and is the form typically found in crystalline states. nih.govconicet.gov.ar The energy difference between the most stable conformers of the 1H and 2H tautomers can be very small, often less than 1 kJ/mol, indicating that a mixture of both forms can exist in equilibrium. conicet.gov.ar

Theoretical calculations are also employed to determine key quantum chemical parameters that describe the molecule's reactivity. taylorfrancis.com These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. taylorfrancis.com Additionally, molecular electrostatic potential (MEP) surfaces are simulated to identify electron-rich and electron-poor regions of the molecule, which are critical for understanding intermolecular interactions. semanticscholar.orgdergipark.org.tr

Table 1: Example of Calculated Tautomer and Conformer Energies for a Related Compound (1-(tetrazol-5-yl)ethanol) Data derived from DFT(B3LYP)/6-311++G(d,p) level of theory. conicet.gov.ar

| Tautomer | Conformer | Zero Point Corrected Relative Energy (ΔE₀ / kJ mol⁻¹) |

| 2H | I | 0.00 |

| II | 2.50 | |

| III | 4.88 | |

| IV | 5.34 | |

| V | 8.35 | |

| VI | 10.95 | |

| VII | 11.23 | |

| 1H | I | 0.75 |

| II | 3.94 | |

| III | 4.36 | |

| IV | 9.50 | |

| V | 10.12 |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands, such as derivatives of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)-, to their biological targets. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method involves placing the ligand into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. researchgate.net For oxazolidinone derivatives, docking studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of bacterial ribosomes or other target enzymes. researchgate.netmdpi.com These studies help to rationalize the structure-activity relationships (SAR) observed for a series of compounds and guide the design of new analogues with improved potency. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. jchemlett.comresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the complex. nih.gov For oxazolidinone-based compounds, MD simulations have been used to confirm that the ligand remains stably bound within the target's active site and to analyze the persistence of key intermolecular interactions, providing further validation for the proposed binding mode. nih.govmdpi.com

Table 2: Example of Molecular Docking Results for Novel Oxazolidinone Derivatives Binding affinities (kcal/mol) against target proteins. researchgate.net

| Compound ID | Binding Affinity (kcal/mol) | Key Interactions Noted |

| CC2 | -8.5 | Hydrogen bonds, π-π stacking |

| CC4 | -8.1 | Hydrogen bonds, π-sulfur |

| CC9 | -9.0 | Hydrogen bonds, π-alkyl |

| CC12 | -8.7 | Hydrogen bonds, π-π stacking |

| CC13 | -8.4 | Hydrogen bonds |

| CC14 | -8.2 | π-sulfur, π-alkyl |

| CC15 | -8.6 | Hydrogen bonds, π-alkyl |

Machine Learning and Artificial Intelligence Applications in Structure-Property and Structure-Interaction Predictions

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to build predictive models for various molecular properties and activities. mdpi.com These techniques can learn complex relationships from large datasets, enabling rapid and accurate predictions that can guide the design of new molecules. researchgate.net

In the context of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- research, ML models can be trained to predict structure-property relationships. This includes predicting physicochemical properties like solubility and lipophilicity (logP), as well as pharmacokinetic profiles, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.commdpi.com By predicting these properties in silico, researchers can prioritize candidates with better drug-like characteristics early in the discovery process, reducing the likelihood of late-stage failures.

Furthermore, ML is used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the structural features of a series of compounds and their biological activity. researchgate.net For oxazolidinone derivatives, QSAR models can predict the antibacterial potency of newly designed compounds, helping to refine the molecular structure for optimal efficacy. mdpi.com

Conformational Landscape Analysis and Energy Minimization Studies

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational landscape analysis involves computationally exploring the full range of possible conformations a molecule can adopt and identifying the low-energy, stable conformers. researchgate.net

For a molecule like 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)-, which has several rotatable bonds, understanding its conformational preferences is crucial. Computational methods are used to systematically rotate these bonds and calculate the potential energy of each resulting conformation. nih.govconicet.gov.ar This exploration of the potential energy surface helps to identify local and global energy minima, which correspond to the most stable and likely conformations of the molecule. conicet.gov.ar

Studies on conformationally constrained analogues of oxazolidinones have demonstrated that locking the molecule into a specific, biologically active conformation can lead to improved potency. nih.gov Energy minimization studies are performed to refine the geometry of these conformations, ensuring they represent true low-energy states. The results of conformational analysis can explain why certain structural modifications enhance or diminish biological activity and can provide a structural basis for designing new analogues with optimized 3D shapes for improved receptor binding. For example, studies on the related 1-(tetrazol-5-yl)ethanol identified 12 distinct stable conformers across its two tautomeric forms, highlighting the conformational complexity that must be considered. nih.govconicet.gov.ar

Advanced Derivatization Strategies and Applications of 2 Oxazolidinone, 5 1h Tetrazol 5 Yl As Chemical Tools

Synthesis of Hybrid Molecules Incorporating the 2-Oxazolidinone (B127357), 5-(1H-tetrazol-5-yl)- Scaffold

The creation of hybrid molecules, which combine two or more distinct pharmacophores, is a powerful strategy in medicinal chemistry to develop compounds with novel or enhanced activities. The 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- scaffold can be synthetically elaborated to incorporate other heterocyclic systems, leading to diverse and complex molecular architectures.

One common approach involves modifying the C-5 side chain of the oxazolidinone ring. For instance, synthetic methodologies have been developed to create hybrids of oxazolidinones with other biologically active heterocycles like thiazole (B1198619) and chalcone (B49325). researchgate.netnih.gov These strategies often involve multi-step solution-phase chemistry to link the pre-formed heterocyclic moieties to the oxazolidinone core. researchgate.net

More advanced and efficient strategies utilize multicomponent reactions (MCRs) to construct complex molecules in a single step. A novel approach involves using diversely protected tetrazole aldehydes as core building blocks. beilstein-journals.orgbeilstein-journals.org These tetrazole aldehydes can participate in powerful MCRs, such as the Passerini and Ugi reactions, to rapidly generate libraries of complex, drug-like molecules. beilstein-journals.orgresearchgate.net This method allows for the direct incorporation of the tetrazole group into a larger molecular framework, which can then be cyclized or further modified to include the oxazolidinone ring, offering a highly convergent and diversity-oriented synthetic route. beilstein-journals.org

Below is a table of representative hybrid structures that could be synthesized by combining the 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- scaffold with other chemical moieties.

| Hybrid Scaffold Type | Incorporated Moiety | Potential Synthetic Strategy | Rationale for Hybridization |

| Oxazolidinone-Thiazole | Thiazole | Coupling of an activated thiazole derivative to the oxazolidinone core. | Combines the antibacterial properties of oxazolidinones with the broad-spectrum biological activities of thiazoles. researchgate.net |

| Oxazolidinone-Chalcone | Chalcone | Condensation reactions to link the chalcone framework to the oxazolidinone. | Merges the oxazolidinone pharmacophore with chalcones, which are known for various pharmacological effects. nih.gov |

| Oxazolidinone-Ugi Product | Diverse (from amines, isocyanides, carboxylic acids) | Ugi four-component reaction using a tetrazole aldehyde building block, followed by oxazolidinone ring formation. | Rapid generation of molecular diversity for screening and lead discovery. beilstein-journals.orgbeilstein-journals.org |

Development of Conjugates for Targeted Delivery in in vitro Systems (e.g., Probes)

Targeted delivery systems aim to increase the concentration of a bioactive compound at a specific site, thereby enhancing efficacy and minimizing off-target effects. The 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- scaffold can be derivatized to create conjugates for targeted delivery in research settings.

One promising strategy is the development of phospholipid prodrug conjugates. This approach involves covalently attaching phospholipid tails to the parent molecule, which facilitates its incorporation into lipid-based drug delivery vehicles like liposomes or microbubbles. nih.gov Such lipid-anchored prodrugs can self-assemble into nanoparticles, improving solubility and stability. nih.gov For the 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- scaffold, a linker could be attached to one of the ring nitrogens to conjugate a phospholipid, enabling its loading into nanocarriers for controlled release studies in vitro.

Another established approach is conjugation to a targeting ligand that binds to receptors overexpressed on specific cell types. Folic acid is a common targeting moiety, as the folate receptor is frequently upregulated in cancer cells. nih.gov A folate-conjugated nanocarrier containing the oxazolidinone-tetrazole compound could be used in vitro to study targeted uptake and activity in specific cancer cell lines. nih.gov The synthesis would involve coupling folic acid to the surface of a nanoparticle encapsulating the compound, often using carbodiimide (B86325) activation chemistry. nih.gov These targeted conjugates serve as valuable probes for investigating cellular uptake mechanisms and for proof-of-concept studies in targeted drug delivery.

Use of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- and its Analogues as Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting biological pathways. The 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- scaffold, owing to the distinct properties of its constituent rings, is well-suited for development into such probes. Oxazolidinones are known to act as protein synthesis inhibitors, providing a clear biological target for investigation. nih.gov

A key strategy for creating a chemical probe is isotopic labeling. For example, the synthesis of [1-¹⁴C]2-(1H-tetrazol-5-yl)acetic acid, a structurally related compound, was developed for use in metabolic profiling studies. nih.gov The carbon-14 (B1195169) label allows the molecule's metabolic fate, distribution, and excretion to be traced in biological systems. nih.gov A similar radiolabeling of the 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- scaffold would enable quantitative studies of its absorption, distribution, and metabolism in in vitro cell or tissue models.

Furthermore, the scaffold can be functionalized with reporter tags. Attaching a fluorescent dye would allow for the visualization of the compound's subcellular localization, for instance, to confirm its accumulation at the bacterial ribosome. Alternatively, modifying the scaffold to create functional probes, such as those that respond to changes in the local microenvironment, is another avenue. Related heterocyclic structures have been developed into probes that exhibit colorimetric or fluorescent responses to pH changes, demonstrating the utility of such scaffolds in chemical sensing. nih.gov

Exploration of Self-Assembly and Supramolecular Chemistry Involving the Scaffold

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The tetrazole moiety of the 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- scaffold is particularly adept at directing self-assembly through hydrogen bonding and metal coordination.

The four nitrogen atoms of the tetrazole ring can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs). Research on the related 5-(1H-tetrazol-5-yl)isophthalic acid ligand has shown that it can coordinate with various transition metals (such as Zn(II), Cd(II), and Mn(II)) to form complex, multidimensional supramolecular architectures. rsc.org These structures are stabilized by a combination of metal-ligand coordination, extensive hydrogen bonding networks involving the tetrazole N-H groups, and π–π stacking interactions. rsc.org The resulting frameworks can exhibit interesting properties, such as photoluminescence. rsc.org

Similarly, the 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- molecule possesses both hydrogen bond donors (N-H on both rings) and acceptors (carbonyl oxygen, ring oxygen, and tetrazole nitrogens). This functionality allows for the formation of robust, self-assembled structures in the solid state. The interplay of hydrogen bonding and π–π stacking can guide the assembly of these molecules into well-defined one-, two-, or three-dimensional networks, influencing the material's bulk properties.

Future Research Directions and Unexplored Avenues for 2 Oxazolidinone, 5 1h Tetrazol 5 Yl

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The synthesis of 2-Oxazolidinone (B127357), 5-(1H-tetrazol-5-yl)- and its analogues is a critical area for future research, as the development of efficient and versatile synthetic methodologies will underpin all other avenues of investigation. While general methods for the synthesis of oxazolidinones and tetrazoles are established, the creation of complex analogues of the target compound necessitates the development of novel and streamlined synthetic pathways. bioorg.orgnih.govorganic-chemistry.org

Future research should focus on:

Convergent Synthetic Strategies: Developing convergent routes where the oxazolidinone and tetrazole moieties are synthesized separately and then coupled would allow for greater modularity and the rapid generation of a diverse library of analogues.

Stereoselective Synthesis: For applications in medicinal chemistry, the stereochemistry of the oxazolidinone ring is crucial. Future synthetic routes should aim for high stereocontrol to produce enantiomerically pure compounds. bioorg.org

Late-Stage Functionalization: The ability to modify the core scaffold in the final steps of a synthesis is highly desirable. Research into late-stage C-H activation or other functionalization techniques on both the oxazolidinone and tetrazole rings could provide rapid access to a wide range of derivatives.

Green Chemistry Approaches: The development of more environmentally friendly synthetic methods, such as using greener solvents, catalyst-free reactions, or flow chemistry, would be a significant advancement. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Convergent Synthesis | Separate synthesis of oxazolidinone and tetrazole fragments followed by coupling. | High modularity, rapid library generation. |

| Stereoselective Synthesis | Control of stereocenters on the oxazolidinone ring. | Access to enantiomerically pure compounds for biological testing. |

| Late-Stage Functionalization | Modification of the core scaffold in the final synthetic steps. | Rapid diversification of analogues. |

| Green Chemistry | Use of environmentally benign reagents and conditions. | Reduced environmental impact and increased sustainability. |

Exploration of Undiscovered Biochemical Targets and Interaction Landscapes

The oxazolidinone scaffold is a well-established pharmacophore, with several approved antibacterial drugs. nih.govrsc.orgresearchgate.net However, the full biochemical target landscape of oxazolidinone-containing compounds is likely much broader. The unique combination with a tetrazole moiety in 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- could lead to novel biological activities.

Future research in this area should include:

Phenotypic Screening: Large-scale screening of the compound and its analogues against a wide variety of cell lines (e.g., cancer, neuronal, immune cells) and microorganisms (bacteria, fungi, parasites) could reveal unexpected biological activities.

Target Identification and Validation: For any identified bioactive analogues, a combination of affinity chromatography, proteomics, and genetic approaches can be used to identify the specific protein targets. Subsequent validation of these targets will be crucial.

Computational Modeling and Docking Studies: In silico methods can be employed to predict potential binding partners for 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)-. These studies can guide experimental work and provide insights into the molecular basis of interaction.

Integration of Multi-Omics Data with Structural Biology for Comprehensive Understanding

To gain a holistic understanding of the biological effects of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- and its derivatives, a systems biology approach is necessary. The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with structural biology will provide a comprehensive picture of the compound's mechanism of action and its effects on cellular networks. rsc.orgembl.orgnih.gov

Key research directions include:

Multi-Omics Profiling: Treating cells or organisms with the compound and its analogues and subsequently performing multi-omics analysis will generate large datasets detailing the global cellular response. nih.gov

Network Analysis: Computational analysis of the multi-omics data can be used to construct interaction networks and identify key pathways and processes that are perturbed by the compound.

Structural Biology: Determining the crystal structures of the compound or its analogues in complex with their identified protein targets will provide atomic-level insights into the binding mode and mechanism of action. This structural information can then be used to inform the design of more potent and selective analogues.

Potential Applications in Material Science and High-Energy Density Materials

The tetrazole ring is known for its high nitrogen content and energetic properties, making tetrazole-containing compounds candidates for high-energy density materials (HEDMs). nih.govmdpi.comuni-muenchen.dersc.orgrsc.org The presence of the tetrazole moiety in 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- suggests that this compound and its derivatives could have applications in materials science.

Future research in this area should focus on:

Theoretical Calculations: Computational studies can be used to predict the energetic properties of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- and its analogues, including density, heat of formation, and detonation velocity. mdpi.com

Synthesis and Characterization of Energetic Derivatives: The synthesis of derivatives with increased nitrogen content or oxidizing groups could lead to materials with enhanced energetic performance. These new compounds would then need to be carefully characterized for their thermal stability and sensitivity to stimuli.

Polymerization and Material Formulation: Investigating the potential for incorporating the 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- scaffold into polymers or other material formulations could lead to the development of novel energetic materials with tailored properties.

| Compound Type | Key Feature | Potential Application |

|---|---|---|

| N-nitro-tetrazoles | High nitrogen and oxygen content | High-performance explosives |

| Bistetrazolates | Extended nitrogen-rich network | Gas generants, propellants |

| Metal-tetrazole frameworks | Coordination of metal ions | Pyrotechnics, primary explosives |

Design of Next-Generation Molecular Scaffolds with Enhanced Tunability and Specificity

The 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- core can be viewed as a novel molecular scaffold for the development of new classes of functional molecules. mdpi.com By systematically modifying the substitution patterns on both the oxazolidinone and tetrazole rings, it should be possible to fine-tune the properties of the resulting molecules for specific applications.

Future directions for scaffold design include:

Diversity-Oriented Synthesis: The development of synthetic routes that allow for the introduction of a wide range of chemical functionalities at multiple positions on the scaffold will be key to exploring its full potential.

Structure-Activity Relationship (SAR) Studies: For any identified application, detailed SAR studies will be necessary to understand how different substituents influence the desired properties. This knowledge can then be used to design next-generation compounds with enhanced performance. nih.gov

Multifunctional Scaffolds: The scaffold could be designed to incorporate multiple functional groups, each with a specific role. For example, in a medicinal chemistry context, one part of the molecule could be responsible for target binding, while another could modulate pharmacokinetic properties.

Q & A

Q. Basic

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the tetrazole ring .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers.

- Light sensitivity : Amber glassware or foil wrapping mitigates photodegradation .

How do structural modifications at the tetrazole ring influence the coordination chemistry of 5-(1H-tetrazol-5-yl)-2-oxazolidinone in metal-organic framework (MOF) construction?

Advanced

The tetrazole’s N-donor sites enable coordination to metal ions (e.g., Tb³⁺, Eu³⁺), forming luminescent MOFs. Substituents impact:

- Ligand geometry : Bulky groups (e.g., benzotriazole) reduce framework porosity .

- Stability : Electron-withdrawing groups (e.g., –NO₂) enhance thermal stability but reduce fluorescence quantum yields .

- Sensing utility : MOFs with unsubstituted tetrazoles show selective fluorescence quenching for Fe³⁺ (LOD ~0.1 μM) .

What spectroscopic techniques are critical for confirming the structure of tetrazole-oxazolidinone hybrids, and what spectral markers should researchers prioritize?

Q. Basic

- ¹H NMR : Amide protons (δ 8.5–10 ppm) and methylene bridges (δ 4.0–4.5 ppm) .

- ¹³C NMR : Oxazolidinone carbonyl (δ 155–160 ppm) and tetrazole C (δ 145–150 ppm) .

- IR : C=O stretch (~1750 cm⁻¹) and tetrazole ring vibrations (~1200 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 320 for C₁₃H₁₂N₆O₂) and fragmentation patterns .

What computational approaches are employed to predict the bioisosteric potential of the tetrazole moiety in 5-(1H-tetrazol-5-yl)-2-oxazolidinone derivatives, and how do these predictions align with experimental pharmacological data?

Q. Advanced

- Docking studies : Tetrazole’s bioisosteric replacement of carboxylate (–COO⁻) is modeled using software like AutoDock Vina. For example, tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate showed strong binding to α-glucosidase (ΔG = –9.2 kcal/mol) .

- MD simulations : Assess tetrazole-water interactions to predict solubility (logP ~1.2 vs. –0.5 for carboxylates) .

- Validation : Experimental IC₅₀ values (e.g., 7.12 μM for antidiabetic activity) correlate with computational binding scores (R² = 0.82) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.